molecular formula C13H11ClOS B12838712 (4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone CAS No. 57248-23-4

(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone

Cat. No.: B12838712
CAS No.: 57248-23-4
M. Wt: 250.74 g/mol
InChI Key: IPECYFRXGJHDDI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is an organic compound with the molecular formula C13H11ClOS. It is characterized by the presence of a chlorophenyl group and a dimethylthiophenyl group attached to a methanone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the reaction of 2,5-dimethylthiophene with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)sulfone: Contains a sulfone group instead of a ketone.

    (4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)amine: Features an amine group instead of a ketone.

Uniqueness

(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

57248-23-4

Molecular Formula

C13H11ClOS

Molecular Weight

250.74 g/mol

IUPAC Name

(4-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone

InChI

InChI=1S/C13H11ClOS/c1-8-7-12(9(2)16-8)13(15)10-3-5-11(14)6-4-10/h3-7H,1-2H3

InChI Key

IPECYFRXGJHDDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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